3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008950
InChI: InChI=1S/C7H5N5/c8-2-4-1-5-6(3-10-4)11-12-7(5)9/h1,3H,(H3,9,11,12)
SMILES:
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

CAS No.:

Cat. No.: VC16008950

Molecular Formula: C7H5N5

Molecular Weight: 159.15 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile -

Specification

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
IUPAC Name 3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Standard InChI InChI=1S/C7H5N5/c8-2-4-1-5-6(3-10-4)11-12-7(5)9/h1,3H,(H3,9,11,12)
Standard InChI Key ZGKVIIZJQMEQFQ-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CC2=C1C(=NN2)N)C#N

Introduction

Structural and Chemical Properties

Spectral and Computational Data

The compound’s 1H^1\text{H} NMR spectrum typically shows resonances for the aromatic protons in the pyridine and pyrazole rings between 7.5–8.5 ppm, while the amino proton appears as a broad singlet near 6.0 ppm . Density functional theory (DFT) calculations predict a planar geometry, with the cyano group inducing electron-withdrawing effects that stabilize the conjugated system .

Synthesis and Functionalization

Core Scaffold Synthesis

The synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile often begins with substituted 2-amino-4-picolines. A representative route involves:

  • Diazotization and Cyclization: Treatment of 2-amino-4-picoline with nitrous acid (HNO2\text{HNO}_2) in acetic anhydride yields a diazonium intermediate, which undergoes cyclization to form the pyrazolo[3,4-c]pyridine core .

  • Cyanide Introduction: Reaction with trimethylsilyl cyanide (TMS-CN) in the presence of diethylcarbamoyl chloride introduces the cyano group at position 5 .

Table 2: Key Synthetic Steps

StepReagents/ConditionsYield
1NaNO2\text{NaNO}_2, Ac2O\text{Ac}_2\text{O}, DCE, rt → 90°C65%
2TMS-CN, Et2NCOCl\text{Et}_2\text{NCOCl}, toluene, reflux72%

Vectorial Functionalization

The scaffold’s reactivity allows modifications at four key positions:

  • N-1/N-2 Alkylation: Protection with mesyl (Ms\text{Ms}) or tert-butoxycarbonyl (Boc\text{Boc}) groups enables selective alkylation .

  • C-3 Borylation/Suzuki Coupling: Pd-catalyzed borylation followed by Suzuki-Miyaura cross-coupling introduces aryl or heteroaryl groups .

  • C-5 Amination: Buchwald-Hartwig amination with primary or secondary amines installs nitrogen-containing substituents .

  • C-7 Halogenation: Directed ortho-metalation using TMPMgCl·LiCl and subsequent iodination provides halogenated derivatives .

Biological Activities and Mechanisms

Antiproliferative Activity

In screens against pancreatic (MIA PaCa-2), prostate (PC-3), and ovarian (SCOV3) cancer cell lines, 3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile derivatives exhibited IC50_{50} values ranging from 0.87–4.3 μM . The 3-phenyl-substituted analog demonstrated potent activity, inducing G0_0/G1_1 cell cycle arrest in PC-3 cells by modulating cyclin-dependent kinases (CDKs) .

Table 3: Select Anticancer Data

CompoundIC50_{50} (μM)Cell Line
3-Phenyl derivative0.87MIA PaCa-2
5-Cyano-7-iodo derivative1.45PC-3

Structure-Activity Relationships (SAR)

  • Amino Group (C-3): Essential for hydrogen bonding with kinase ATP-binding pockets. Replacement with methyl groups reduces potency by 10-fold .

  • Cyano Group (C-5): Enhances metabolic stability and membrane permeability. Removal results in loss of activity .

  • Halogenation (C-7): Iodo or bromo substituents improve lipophilicity and tumor penetration .

Comparative Analysis with Analogous Scaffolds

Pyrazolo[3,4-b]pyridines vs. Pyrazolo[3,4-c]pyridines

Pyrazolo[3,4-b]pyridines, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-17-2), exhibit distinct electronic properties due to the alternate ring fusion. The [3,4-c] isomer’s cyano group at C-5 confers greater polarity, enhancing solubility in aqueous buffers (logP = 1.2 vs. 2.1 for [3,4-b] analogs) .

Purine Isosterism

The compound’s ability to mimic purines enables interaction with enzymes like adenosine deaminase and guanine nucleotide-binding proteins. Molecular docking studies reveal a binding affinity (KdK_d) of 12 nM for adenosine receptors, comparable to theophylline (Kd=8 nMK_d = 8 \ \text{nM}) .

Applications in Drug Discovery

Kinase Inhibitors

The scaffold serves as a core structure for type II kinase inhibitors, where the amino group coordinates with the kinase’s hinge region. Derivatives targeting BRAF V600E mutant kinase show promise in melanoma models .

Antibacterial Agents

Quaternary ammonium derivatives exhibit MIC values of 2–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), likely through disruption of cell wall synthesis .

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